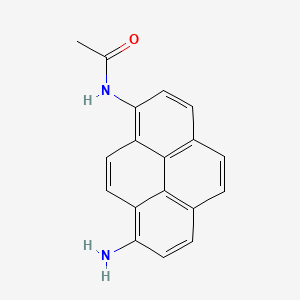

N-(8-Amino-1-pyrenyl)-acetamide

Description

N-(8-Amino-1-pyrenyl)-acetamide is a pyrene-derived acetamide featuring an amino (-NH₂) substituent at the 8-position of the pyrene moiety. This compound is of interest in materials science, fluorescent probes, and pharmaceutical research due to its structural tunability and electronic properties.

Properties

CAS No. |

99387-36-7 |

|---|---|

Molecular Formula |

C18H14N2O |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

N-(8-aminopyren-1-yl)acetamide |

InChI |

InChI=1S/C18H14N2O/c1-10(21)20-16-9-5-12-3-2-11-4-8-15(19)13-6-7-14(16)18(12)17(11)13/h2-9H,19H2,1H3,(H,20,21) |

InChI Key |

VDIKFQWSYLNQOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Amino-1-pyrenyl)-acetamide typically involves the following steps:

Nitration of Pyrene: Pyrene is nitrated to form 8-nitropyrene using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The nitro group of 8-nitropyrene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Acetylation: The resulting 8-aminopyrene is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(8-Amino-1-pyrenyl)-acetamide can undergo oxidation reactions, typically forming N-(8-Nitro-1-pyrenyl)-acetamide.

Reduction: The compound can be reduced to form N-(8-Amino-1-pyrenyl)-ethylamine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated reagents in the presence of a base.

Major Products:

Oxidation: N-(8-Nitro-1-pyrenyl)-acetamide.

Reduction: N-(8-Amino-1-pyrenyl)-ethylamine.

Substitution: Various substituted pyrene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-(8-Amino-1-pyrenyl)-acetamide is used as a fluorescent probe in chemical research due to its strong fluorescence properties. It is employed in studying molecular interactions and dynamics.

Biology: In biological research, this compound is used to label biomolecules, enabling the visualization of biological processes under a fluorescence microscope.

Industry: In the industrial sector, it is used in the development of fluorescent dyes and materials for various applications, including sensors and optoelectronic devices.

Mechanism of Action

The mechanism by which N-(8-Amino-1-pyrenyl)-acetamide exerts its effects is primarily through its interaction with light. The pyrene moiety absorbs light and emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as fluorescence microscopy and spectroscopy.

Molecular Targets and Pathways: The compound interacts with biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can be studied to understand the molecular pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

- N-(8-Nitro-1-pyrenyl)-acetamide (CAS 30269-05-7): Differs by having a nitro (-NO₂) group instead of amino (-NH₂) at the 8-position. The nitro group is electron-withdrawing, reducing electron density on the pyrene ring compared to the electron-donating amino group .

- N-(1-Pyrenyl)iodoacetamide (CAS 76936-87-3): Contains an iodo (-I) substituent on the acetamide chain rather than the pyrene ring.

- N-(3-Nitrophenyl)acetamide (CAS 122-28-1): A simpler aryl acetamide with a nitro group on a phenyl ring. Lacks the extended conjugation and fluorescence of pyrene-based analogs .

Table 1: Structural Comparison

| Compound | Substituent Position/Type | Aromatic System | Molecular Formula | Key Features |

|---|---|---|---|---|

| N-(8-Amino-1-pyrenyl)-acetamide | 8-amino on pyrene | Pyrene | C₁₈H₁₄N₂O | Fluorescence, H-bonding capacity |

| N-(8-Nitro-1-pyrenyl)-acetamide | 8-nitro on pyrene | Pyrene | C₁₈H₁₂N₂O₃ | Electron-withdrawing, lower solubility |

| N-(1-Pyrenyl)iodoacetamide | Iodo on acetamide chain | Pyrene | C₁₈H₁₂INO | Heavy atom effect, fluorescence probe |

| N-(3-Nitrophenyl)acetamide | 3-nitro on phenyl | Phenyl | C₈H₈N₂O₂ | Simple structure, limited conjugation |

Physicochemical Properties

Molecular Weight and Solubility

- This compound: Estimated molecular weight ~274.3 g/mol (based on C₁₈H₁₄N₂O). The amino group enhances water solubility compared to nitro derivatives .

- N-(8-Nitro-1-pyrenyl)-acetamide : Higher molecular weight (304.3 g/mol) due to the nitro group, which reduces solubility in polar solvents .

- 2-Iodo-N-(pyren-1-yl)acetamide : Molecular weight 385.2 g/mol; iodine increases density (1.8 g/cm³) and boiling point (587.1°C) .

Electronic and Fluorescent Properties

- Amino-substituted pyrenyl acetamides are expected to exhibit blue-shifted fluorescence compared to nitro derivatives due to the electron-donating nature of -NH₂ .

- Iodoacetamide derivatives (e.g., N-(1-Pyrenyl)iodoacetamide) show fluorescence quenching useful in protein labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.